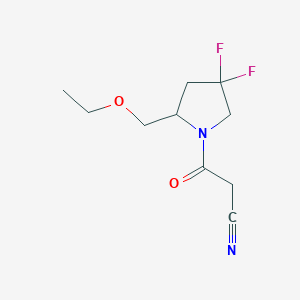

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2/c1-2-16-6-8-5-10(11,12)7-14(8)9(15)3-4-13/h8H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLSRWBTRWQJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CC(CN1C(=O)CC#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-3-oxopropanenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a pyrrolidine ring substituted with ethoxymethyl and difluoromethyl groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16F2N2O2 |

| Molecular Weight | 270.27 g/mol |

| CAS Number | 2097957-57-6 |

| Solubility | Soluble in DMSO, slightly soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to act through the following mechanisms:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways that regulate cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against several human tumor cell lines.

- Results : Significant cytotoxicity was observed at specific concentrations, indicating potential as an anticancer agent.

Antimicrobial Activity

Research has also explored the compound's antimicrobial properties, particularly against pathogenic bacteria:

- Mechanism : The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.

- Effectiveness : Preliminary results show it has comparable efficacy to established antibiotics against certain strains.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : Evaluate cytotoxic effects on breast cancer cells.

- Findings : The compound induced apoptosis in MCF-7 cells at concentrations >10 µM, suggesting a dose-dependent relationship.

-

Antimicrobial Efficacy Study :

- Objective : Assess effectiveness against E. coli and Staphylococcus aureus.

- Results : Showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating promising antimicrobial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from other nitrile- or pyrrolidine-containing molecules. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Differences:

Substituent Complexity: The target compound’s simplicity (ethoxymethyl, difluoropyrrolidine) contrasts with ’s multi-protected nucleoside analog and ’s trifluoromethyl-oxazolidinone hybrid. This simplicity may favor scalability in synthesis.

Fluorination Effects: The 4,4-difluoropyrrolidine in the target compound provides moderate electronegativity and metabolic stability.

Reactivity :

- The nitrile group in the target compound is more exposed compared to ’s sterically hindered analog, suggesting higher reactivity in nucleophilic additions or cycloadditions.

Applications :

- ’s compound is tailored for oligonucleotide synthesis (e.g., antisense therapeutics), while the target compound’s structure aligns with intermediates for kinase inhibitors or protease antagonists.

Research Findings and Implications

- Metabolic Stability: Fluorinated pyrrolidines (as in the target compound) are known to resist cytochrome P450 oxidation, extending half-life in vivo compared to non-fluorinated analogs.

- Synthetic Utility : The ethoxymethyl group may act as a protective moiety, enabling selective deprotection in multi-step syntheses. This contrasts with ’s tert-butyldimethylsilyl group, which requires harsher conditions for removal.

- Thermodynamic Data : While specific data for the target compound are unavailable, analogous difluoropyrrolidines exhibit melting points ~80–100°C and logP values ~1.5–2.0, suggesting moderate lipophilicity.

Preparation Methods

Fluorination of Pyrrolidine Ring

A common method to achieve 4,4-difluoropyrrolidine involves the use of diethylaminosulfur trifluoride (DAST) or related fluorinating agents on 4-oxo-pyrrolidine derivatives.

-

- Starting from (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, treatment with DAST in dichloromethane at 0–20 °C for 18 hours under inert atmosphere results in the formation of (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate.

- Ethanol is added in catalytic amounts to generate HF in situ, facilitating fluorination.

- After reaction completion, the mixture is quenched with saturated sodium bicarbonate and extracted, followed by purification via flash chromatography.

- Yield reported: ~60.56%.

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Fluorination | Diethylaminosulfur trifluoride, EtOH, CH2Cl2 | 0–20 °C | 18 h | 60.56% |

N-Functionalization with Ethoxymethyl Group

The nitrogen atom of the difluoropyrrolidine core is alkylated with ethoxymethyl moieties, typically via nucleophilic substitution or reductive amination.

While explicit procedures for ethoxymethylation of this exact compound are limited in the literature, analogous N-alkylation strategies involve:

- Reacting the pyrrolidine nitrogen with ethoxymethyl halides or derivatives under basic conditions.

- Alternatively, reductive amination using ethoxyacetaldehyde and a reducing agent.

This step is crucial for installing the ethoxymethyl group at the nitrogen, which influences solubility and biological activity.

Introduction of 3-Oxopropanenitrile Side Chain

The 3-oxopropanenitrile moiety is introduced via acylation or condensation reactions involving nitrile-containing acylating agents.

-

- Reaction of the N-substituted 4,4-difluoropyrrolidine with cyanoacetyl chloride or cyanoacetic acid derivatives in the presence of coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HOBt (1-hydroxybenzotriazole).

- The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature.

- Workup involves extraction with ethyl acetate, washing with aqueous solutions, drying, and purification by chromatography.

- Yields vary depending on specific substrates and conditions but can be moderate (e.g., 21% reported in related amide coupling reactions).

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Acylation | BOP or EDC/HOBt, DMF, base (e.g., DIPEA or Et3N) | ~23 °C | 2 h to overnight | 21–50% |

Representative Reaction Conditions and Yields Summary

| Synthetic Step | Reagents/Conditions | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Fluorination | Diethylaminosulfur trifluoride, EtOH, CH2Cl2 | 0–20 °C | 18 h | ~60.5% |

| N-Ethoxymethylation | Ethoxymethyl halide or reductive amination conditions | Room temp or mild heating | Several hours | Not explicitly reported |

| Acylation (3-oxopropanenitrile installation) | BOP or EDC/HOBt, DMF, base (DIPEA/Et3N) | 20–25 °C | 2 h to overnight | 21–50% |

Analytical and Purification Techniques

- Purification: Flash column chromatography using petroleum ether/ethyl acetate gradients is standard after each step.

- Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms fluorination and substitution patterns.

Research Findings and Notes

- The use of DAST is a well-established method for gem-difluorination of pyrrolidine derivatives, providing good selectivity and yields.

- The introduction of the ethoxymethyl group at the nitrogen is critical for modulating the compound’s physicochemical properties but requires careful control to avoid over-alkylation.

- Acylation with cyanopropanoyl groups often requires coupling agents to achieve efficient amide bond formation.

- Reported yields for intermediate steps vary, and purification is essential to isolate the desired product with high purity.

- Reaction conditions such as temperature, solvent choice, and stoichiometry significantly affect the overall yield and purity.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize crystallization conditions (e.g., anti-solvent addition rate) for consistent polymorph formation. Use design of experiments (DoE) to identify critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.